An In-depth Technical Guide to 2,4-Dimethylhexanedioyl-CoA: Structure, Properties, and Experimental Considerations
An In-depth Technical Guide to 2,4-Dimethylhexanedioyl-CoA: Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coenzyme A (CoA) and its thioester derivatives, known as acyl-CoAs, are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids and the citric acid cycle.[1][2][3] They represent the activated form of carboxylic acids within a cell. Dicarboxylic acids, organic compounds containing two carboxyl groups, also play significant roles in metabolism, often arising from the oxidation of fatty acids.[4][5][6] 2,4-Dimethylhexanedioyl-CoA, as a derivative of a branched-chain dicarboxylic acid, represents a molecule of interest in the study of atypical fatty acid metabolism and its potential implications in metabolic disorders. This guide will delineate its theoretical chemical structure, predict its properties, and outline relevant experimental protocols for its synthesis and analysis.
Chemical Structure and Nomenclature
The structure of 2,4-dimethylhexanedioyl-CoA is derived from the esterification of 2,4-dimethylhexanedioic acid with the thiol group of Coenzyme A. Due to the presence of two carboxyl groups in the parent acid, two isomeric forms of the CoA thioester are possible: a mono-CoA ester and a di-CoA ester.
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2,4-Dimethylhexanedioic Acid: A C8 dicarboxylic acid with methyl branches at positions 2 and 4.[7][8]
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Coenzyme A (HSCoA): A complex molecule containing a β-mercaptoethylamine group, pantothenic acid (vitamin B5), and an adenosine (B11128) 3',5'-bisphosphate moiety. The reactive thiol (-SH) group is the site of acylation.[1][2][9]
The proposed structures are visualized in the diagram below.
Predicted Chemical Properties
The chemical properties of 2,4-dimethylhexanedioyl-CoA are predicted based on its constituent parts and the general characteristics of acyl-CoA molecules. The thioester bond is a high-energy bond, making the molecule reactive in acyl transfer reactions.[5][10]
Table 1: Predicted Physicochemical Properties
| Property | 2,4-Dimethylhexanedioic Acid | Coenzyme A | 2,4-Dimethylhexanedioyl-mono-CoA (Predicted) | 2,4-Dimethylhexanedioyl-di-CoA (Predicted) |
| Molecular Formula | C₈H₁₄O₄[7][8] | C₂₁H₃₆N₇O₁₆P₃S[1][9] | C₂₉H₄₈N₇O₁₉P₃S | C₅₀H₈₂N₁₄O₃₄P₆S₂ |
| Molecular Weight | 174.19 g/mol [7][8] | 767.53 g/mol [1] | ~923.70 g/mol | ~1673.21 g/mol |
| Solubility | Soluble in water and polar organic solvents. | Soluble in water.[11] | Expected to be water-soluble due to the charged phosphate (B84403) groups of CoA. | Expected to be water-soluble. |
| Stability | Stable under normal conditions. | Unstable in solution, particularly at alkaline pH, due to oxidation of the thiol group.[12] | The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH. Best stored at low temperature (-20°C to -80°C) and acidic pH (4-5).[12] | Similar stability profile to the mono-CoA ester, with two thioester bonds susceptible to hydrolysis. |
| UV Absorbance | None in the standard range. | λmax at ~260 nm due to the adenine (B156593) base.[1] | Expected λmax at ~260 nm. | Expected λmax at ~260 nm. |
Hypothetical Biological Role and Metabolic Pathway
Branched-chain dicarboxylic acids are not common metabolites but can be formed through omega-oxidation of branched-chain fatty acids or as byproducts of other metabolic pathways. The formation of a CoA ester of a dicarboxylic acid would likely occur in the mitochondria or peroxisomes, activating it for further metabolism, such as beta-oxidation from one of the carboxyl ends.
Below is a hypothetical pathway illustrating the potential formation and subsequent metabolism of a dicarboxylic acyl-CoA.
Experimental Protocols
As no specific protocols for 2,4-dimethylhexanedioyl-CoA exist, the following sections provide detailed, generalized methodologies for the chemical synthesis and analytical measurement of acyl-CoAs, which can be adapted for the target molecule.
Chemical Synthesis of Acyl-CoA Thioesters
A common method for synthesizing acyl-CoAs involves the activation of the carboxylic acid and subsequent reaction with Coenzyme A.[13]
Protocol: Synthesis via Carbonyldiimidazole Activation
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Activation of the Carboxylic Acid:
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Dissolve 2,4-dimethylhexanedioic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
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Add N,N'-Carbonyldiimidazole (CDI) in a 1:1 molar ratio for mono-activation or a 1:2.2 ratio for di-activation.
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Stir the reaction at room temperature for 1-2 hours under an inert atmosphere (e.g., argon or nitrogen) to form the acyl-imidazolide intermediate.
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-
Thioesterification:
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In a separate vessel, dissolve Coenzyme A (lithium or free acid form) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH ~8.0).
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Slowly add the activated acyl-imidazolide solution from step 1 to the Coenzyme A solution with vigorous stirring.
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Maintain the pH of the reaction mixture around 8.0 by adding small amounts of a dilute base if necessary.
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Allow the reaction to proceed for 2-4 hours at room temperature.
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-
Purification:
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The crude reaction mixture can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove unreacted fatty acid and CDI byproducts.
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Further purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Table 2: Typical RP-HPLC Conditions for Acyl-CoA Purification
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 50 mM Potassium Phosphate, pH 5.3 |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 0-100% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Temperature | 25-30°C |
Extraction and Analysis of Acyl-CoAs from Biological Samples
The analysis of acyl-CoAs from tissues or cells requires efficient extraction and sensitive detection, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][14][15]
Protocol: Sample Extraction and LC-MS/MS Analysis
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Tissue/Cell Homogenization:
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Flash-freeze biological samples in liquid nitrogen immediately after collection to quench metabolic activity.
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Homogenize the frozen sample (~20-50 mg) on ice in an extraction buffer (e.g., 2:1 isopropanol:50 mM KH₂PO₄) containing an appropriate internal standard (e.g., ¹³C-labeled or odd-chain acyl-CoA).
-
-
Phase Separation:
-
Add a non-polar solvent (e.g., chloroform (B151607) or hexane) and vortex thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the aqueous/organic layers. Acyl-CoAs will remain in the polar (aqueous/methanol) phase.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Load the aqueous supernatant onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with an aqueous buffer to remove salts and polar interferences.
-
Elute the acyl-CoAs with a methanol (B129727) or acetonitrile solution.
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Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50 mM ammonium (B1175870) acetate).[12]
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-
LC-MS/MS Analysis:
-
Analyze the extracted sample using an LC-MS/MS system.
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Table 3: Typical LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Condition |
| LC Column | C18 UPLC/HPLC Column (e.g., 1.7 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) or Precursor Ion Scan |
| Precursor Ion (Q1) | [M+H]⁺ of the target acyl-CoA |
| Product Ion (Q3) | A common fragment ion for CoA, e.g., m/z corresponding to the phosphoadenosine moiety. |
The workflow for this analytical process is illustrated below.
Conclusion
While 2,4-dimethylhexanedioyl-CoA is not a well-documented metabolite, its theoretical structure and properties can be inferred from the principles of organic chemistry and the known behavior of similar biomolecules. As a dicarboxylic acyl-CoA, its study could provide valuable insights into branched-chain fatty acid metabolism and its potential dysregulation in disease. The experimental protocols outlined in this guide provide a robust framework for researchers aiming to synthesize, detect, and quantify this and other novel acyl-CoA species, thereby enabling further exploration into the complex landscape of cellular metabolism.
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Coenzyme A [sigmaaldrich.com]
- 4. Dicarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Dicarboxylic acids | Cyberlipid [cyberlipid.gerli.com]
- 6. longdom.org [longdom.org]
- 7. (2R,4S)-2,4-dimethylhexanedioic acid | C8H14O4 | CID 177550792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dimethyladipic acid | C8H14O4 | CID 549851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Coenzyme A | 85-61-0 [chemicalbook.com]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
